molecular formula C18H20N2O3S B6925107 N-[1-(1,3-thiazol-2-yl)cyclopentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[1-(1,3-thiazol-2-yl)cyclopentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B6925107
M. Wt: 344.4 g/mol
InChI Key: JPAXNSBFJXJWAX-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)cyclopentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and a benzodioxepine moiety

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)cyclopentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(13-4-5-14-15(12-13)23-10-3-9-22-14)20-18(6-1-2-7-18)17-19-8-11-24-17/h4-5,8,11-12H,1-3,6-7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAXNSBFJXJWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=CS2)NC(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring, followed by the introduction of the cyclopentyl group and the benzodioxepine moiety. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often involve halides or other good leaving groups.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

  • Benzodioxepine derivatives: Often studied for their potential use in pharmaceuticals and materials science.

Uniqueness: N-[1-(1,3-thiazol-2-yl)cyclopentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to other similar compounds.

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